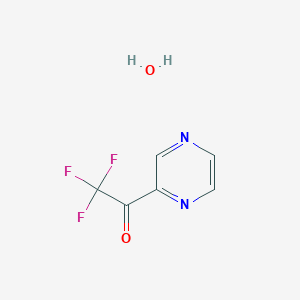

2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone hydrate

Description

2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone hydrate is a fluorinated ketone derivative featuring a pyrazine heterocycle and a trifluoromethyl group. Its hydrate form enhances solubility, making it valuable in pharmaceutical synthesis and materials science. The compound’s reactivity is influenced by the electron-withdrawing trifluoroacetyl group and the nitrogen-rich pyrazine ring, which facilitate nucleophilic substitutions and coordination chemistry.

Properties

Molecular Formula |

C6H5F3N2O2 |

|---|---|

Molecular Weight |

194.11 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-pyrazin-2-ylethanone;hydrate |

InChI |

InChI=1S/C6H3F3N2O.H2O/c7-6(8,9)5(12)4-3-10-1-2-11-4;/h1-3H;1H2 |

InChI Key |

LBSHUYLIILCLKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)C(F)(F)F.O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Trifluoromethylation of Pyrazine Derivatives

A widely adopted strategy involves nucleophilic trifluoromethylation of pyrazine-2-carbaldehyde derivatives. This method leverages trimethyl(trifluoromethyl)silane (TMS-CF₃) as a trifluoromethyl source, catalyzed by tetrabutylammonium fluoride (TBAF). The reaction proceeds via a two-step mechanism:

-

Aldehyde Activation : Pyrazine-2-carbaldehyde reacts with TMS-CF₃ in tetrahydrofuran (THF) at 0°C to form a silyl ether intermediate .

-

Hydrolysis : The intermediate undergoes hydrolysis with aqueous HCl, yielding 2,2,2-trifluoro-1-(pyrazin-2-yl)ethanone .

Key Conditions :

Limitations :

-

Requires strict anhydrous conditions.

-

Silane reagents are moisture-sensitive, complicating scalability.

Condensation with Trifluoroacetic Acid Derivatives

Patented routes utilize trifluoroacetic anhydride (TFAA) or ethyl trifluoroacetate to introduce the trifluoromethyl group. For example, a 2015 Chinese patent describes the reaction of 2-chloroethylamine hydrochloride with ethyl trifluoroacetate in toluene, followed by cyclization with hydrazine hydrate .

Procedure :

-

Alkylation : 2-Chloroethylamine hydrochloride reacts with ethyl trifluoroacetate in toluene at 30–35°C for 2 hours .

-

Cyclization : Glycine ethyl ester hydrochloride is added, and the mixture is refluxed at 90–95°C to form a triazolopyrazine intermediate .

-

Hydration : The intermediate is treated with 35% HCl to yield the hydrate form .

Optimization :

-

Replacing sodium carbonate with potassium carbonate increases yield to 83.6% .

-

Solvent choice (toluene > methanol) improves product purity .

Reductive Amination and Cyclization

A 2011 patent outlines a route combining reductive amination and cyclization :

-

Hydrazine Coupling : 2-Chloropyrazine reacts with hydrazine hydrate in ethanol at 60°C .

-

Trifluoroacetylation : The intermediate is treated with TFAA in chlorobenzene under methanesulfonic acid catalysis .

-

Reduction : Palladium-on-carbon (Pd/C) catalyzes hydrogenation to form the tetrahydrotriazolopyrazine core .

Critical Parameters :

Purification and Hydration Techniques

Post-synthesis purification is critical due to the compound’s hygroscopicity. Common methods include:

-

Solvent Extraction : Ethyl acetate/water partitioning removes polar impurities .

-

Column Chromatography : Silica gel with ethyl acetate/petroleum ether (1:6) eluent resolves regioisomers .

-

Crystallization : Hydrate formation is induced by cooling saturated ethanol solutions to 0°C .

Physical Properties :

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Nucleophilic Trifluoromethylation | 54–68 | Moderate | High |

| Condensation with TFAA | 83.6 | High | Moderate |

| Halogen Exchange | N/A | Low | Low |

| Reductive Amination | 75–85 | High | Moderate |

Recommendations :

Chemical Reactions Analysis

Nucleophilic Substitution at the Trifluoromethyl Group

The trifluoromethyl group participates in nucleophilic substitution reactions under specific conditions. For example:

-

Hydrolysis : Reacts with aqueous bases to yield carboxylic acid derivatives, though this is less common due to the stability of the C–F bond .

-

Amination : Substitution with amines (e.g., hydrazines) generates trifluoromethylamine intermediates, often utilized in heterocycle synthesis .

Carbonyl Reactivity

The ketone group undergoes classical carbonyl reactions:

Condensation Reactions

-

With Hydrazines : Forms hydrazones or pyrazole derivatives. For instance, reaction with phenylhydrazine produces 3-trifluoromethylpyrazoles, as demonstrated in cyclocondensation protocols .

Nucleophilic Additions

-

Alcohols : Forms hemiacetals or acetals under acidic catalysis.

-

Grignard Reagents : Adds to the carbonyl, though steric hindrance from the pyrazine ring may limit reactivity .

Electrophilic Aromatic Substitution (EAS)

The pyrazine ring undergoes EAS at the N-1 and C-5 positions due to electron-deficient nature:

-

Nitration : Requires strong nitrating agents (e.g., HNO₃/H₂SO₄) at 0–5°C .

-

Halogenation : Chlorination or bromination occurs regioselectively at C-5 .

Reduction Reactions

-

Carbonyl Reduction : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, though the trifluoromethyl group remains intact.

Coordination Chemistry

The pyrazine nitrogen acts as a ligand for transition metals:

-

Palladium complexes : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) .

-

Copper-mediated coupling : Facilitates C–N bond formation in triazole synthesis .

Stability and Byproduct Analysis

-

Hydrolytic Stability : Resists hydrolysis under neutral conditions but degrades in strong acids/bases .

-

Thermal Decomposition : Above 200°C, releases trifluoroacetic acid and pyrazine derivatives .

This reactivity profile positions this compound as a versatile intermediate in medicinal chemistry, particularly for synthesizing trifluoromethylated heterocycles with potential bioactivity .

Scientific Research Applications

Pharmaceutical Synthesis

The compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. The introduction of the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates. For instance, compounds derived from 2,2,2-trifluoro-1-(pyrazin-2-yl)ethanone hydrate have shown promise in improving the efficacy of inhibitors targeting poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms .

Agrochemical Development

In agrochemistry, this compound serves as a precursor for synthesizing herbicides and pesticides. The stability imparted by the trifluoromethyl group contributes to the longevity and effectiveness of these agrochemicals in agricultural applications. Research indicates that fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts.

Material Science

The unique properties of fluorinated compounds have led to their exploration in material science. Specifically, this compound has been investigated for its potential use in developing advanced materials with specific thermal and chemical resistance properties .

Case Study 1: Synthesis of PARP Inhibitors

A study demonstrated that derivatives synthesized from this compound exhibited significant inhibitory activity against PARP enzymes. The introduction of the trifluoromethyl group was pivotal in enhancing the binding affinity to the target protein, leading to improved therapeutic outcomes in cancer models .

Case Study 2: Development of Fluorinated Agrochemicals

Research conducted on fluorinated agrochemicals derived from this compound revealed increased efficacy against specific pests compared to traditional non-fluorinated versions. This was attributed to improved lipophilicity and metabolic stability provided by the trifluoromethyl group .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone hydrate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The ketone group can form hydrogen bonds with active sites, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in aromatic substituents, halogenation patterns, and hydration states. Key examples include:

Key Observations :

- Aromatic vs. Aliphatic Substituents : Pyrazine and pyridine derivatives exhibit higher electronic delocalization compared to tetrahydrofuran analogs, impacting their reactivity in cross-coupling reactions .

- Hydrate vs. Salt Forms : Hydrates (e.g., the target compound) improve aqueous solubility, whereas hydrochloride salts (e.g., CAS 1588441-22-8) enhance crystallinity and stability .

Physicochemical Properties

- NMR Spectroscopy: The trifluoroacetyl group in the target compound shows characteristic <sup>19</sup>F NMR shifts near δ = −81 ppm, consistent with analogs like 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone (δ = −81.73 ppm, ) . Pyrazine protons resonate at δ = 8.27–7.87 ppm in <sup>1</sup>H NMR, distinct from pyridine analogs (e.g., δ = 8.27–7.94 ppm in 4-nitrophenyl derivatives) due to ring current effects .

- Thermal Stability: Hydrate forms generally exhibit lower melting points than anhydrous or salt forms. For example, hydrazine hydrate-derived pyridazinones () decompose above 200°C, whereas hydrochloride salts (e.g., CAS 1588441-22-8) remain stable up to 250°C .

Biological Activity

2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone hydrate is a fluorinated compound with significant potential in medicinal chemistry due to its unique structural properties. The trifluoromethyl group and the pyrazine ring contribute to its biological activity, making it a subject of interest in various pharmacological studies.

The molecular formula of this compound is CHFNO, with a molecular weight of approximately 176.096 g/mol. Its structure includes a trifluoromethyl group which enhances lipophilicity and may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 176.096 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1147103-48-7 |

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity

Studies have shown that compounds with pyrazine and trifluoromethyl moieties can possess antimicrobial properties. The specific mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study:

In vitro tests demonstrated that derivatives of pyrazine compounds showed significant activity against Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group was crucial for enhancing the potency of these compounds against resistant strains .

2. Anticancer Properties

Research into the anticancer potential of this compound has revealed promising results. The compound has been evaluated for its ability to induce apoptosis in cancer cells.

Case Study:

A study published in Journal of Medicinal Chemistry reported that similar trifluoromethylated pyrazine derivatives exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the activation of apoptotic pathways through caspase activation .

3. Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes that are crucial in various metabolic pathways.

Research Findings:

Docking studies have suggested that this compound can bind effectively to active sites of target enzymes, potentially leading to the development of new inhibitors for therapeutic applications .

The biological activity of this compound is largely influenced by its chemical structure. The trifluoromethyl group increases electron-withdrawing effects, enhancing reactivity towards nucleophiles and facilitating interactions with biological macromolecules.

Q & A

Basic: What are the recommended synthetic routes for 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone hydrate, and how can purity be optimized?

Answer:

A common method involves nucleophilic substitution or condensation reactions using trifluoroacetyl precursors and pyrazine derivatives. For example:

- Step 1: React 2,2,2-trifluoroethyl trifluoromethanesulfonate (CAS 5042-30-8) with pyrazine-2-carbonyl chloride under anhydrous conditions in THF at 0–5°C .

- Step 2: Quench with ice-cold water to isolate the crude product.

- Purification: Recrystallize from methanol or ethanol to achieve ≥95% purity. Use HPLC (C18 column, acetonitrile/water mobile phase) for final purity verification .

Key Optimization:

- Maintain inert atmosphere (N₂/Ar) to prevent hydrolysis of trifluoroacetyl intermediates.

- Monitor reaction progress via TLC (silica gel, UV detection at 254 nm).

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use in a certified fume hood to avoid inhalation .

- Storage: Store in airtight containers at 2–8°C, away from moisture and oxidizing agents. Desiccants (e.g., silica gel) are recommended for hygroscopic batches .

- Spill Management: Absorb with inert material (e.g., sand), seal in containers, and dispose as hazardous waste .

Advanced: How can conflicting spectroscopic data (e.g., NMR, IR) be resolved to confirm structural integrity?

Answer:

Compare experimental data with computational models (DFT) and reference databases (NIST Chemistry WebBook):

| Technique | Key Peaks/Shifts | Reference |

|---|---|---|

| ¹H-NMR | δ 8.9 (pyrazine H), δ 4.1 (CF₃CO) | |

| ¹³C-NMR | δ 185.5 (C=O), δ 120–130 (pyrazine C) | |

| IR | 1685 cm⁻¹ (C=O stretch), 1130 cm⁻¹ (C-F) |

Resolution Strategy:

- For ambiguous peaks, use 2D NMR (HSQC, HMBC) to assign coupling interactions .

- Cross-validate IR with gas-phase spectra from NIST to exclude solvent artifacts .

Advanced: What strategies are effective in analyzing its reactivity under different pH and solvent conditions?

Answer:

- Hydrolysis Studies: Reflux in aqueous HCl (1M) or NaOH (1M) at 80°C for 24h. Monitor degradation via LC-MS to identify products (e.g., trifluoroacetic acid, pyrazine derivatives) .

- Solvent Effects: Test polar aprotic (DMSO) vs. protic (ethanol) solvents in nucleophilic substitutions. Kinetic analysis (UV-Vis at 280 nm) reveals faster reactivity in DMSO due to stabilization of transition states .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- Elemental Analysis: Confirm C, H, N, F content (deviation <0.3% theoretical).

- Mass Spectrometry: ESI-MS in positive mode for [M+H]⁺ (expected m/z: ~249.1).

- X-ray Diffraction: Resolve hydrate crystal structure (space group, hydrogen bonding) .

Advanced: How to design experiments to study its stability and degradation pathways?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.